4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)picolinaldehyde
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Overview
Description
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)picolinaldehyde is an organic compound that features a boron-containing dioxaborolane ring attached to a picolinaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)picolinaldehyde typically involves the formation of the dioxaborolane ring followed by its attachment to the picolinaldehyde structure. One common method involves the reaction of picolinaldehyde with pinacolborane in the presence of a catalyst such as palladium or copper. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at temperatures ranging from room temperature to slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)picolinaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Palladium or copper catalysts are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
Oxidation: Formation of picolinic acid.
Reduction: Formation of picolinalcohol.
Substitution: Formation of various substituted aromatic compounds depending on the reactants used.
Scientific Research Applications
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)picolinaldehyde has several scientific research applications:
Biology: Potential use in the development of boron-containing drugs and as a probe for studying biological systems.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)picolinaldehyde involves its ability to participate in various chemical reactions due to the presence of the reactive aldehyde group and the boron-containing dioxaborolane ring. The aldehyde group can undergo nucleophilic addition reactions, while the dioxaborolane ring can participate in cross-coupling reactions. These properties make it a versatile compound in organic synthesis and other applications .
Comparison with Similar Compounds
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure but with an aniline moiety instead of picolinaldehyde.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Similar structure but with a benzaldehyde moiety instead of picolinaldehyde.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar dioxaborolane ring but with an isopropoxy group.
Uniqueness
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)picolinaldehyde is unique due to the presence of both the picolinaldehyde moiety and the boron-containing dioxaborolane ring
Properties
Molecular Formula |
C12H16BNO3 |
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Molecular Weight |
233.07 g/mol |
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C12H16BNO3/c1-11(2)12(3,4)17-13(16-11)9-5-6-14-10(7-9)8-15/h5-8H,1-4H3 |
InChI Key |
NVAOAZQGVQVAPS-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C=O |
Origin of Product |
United States |
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